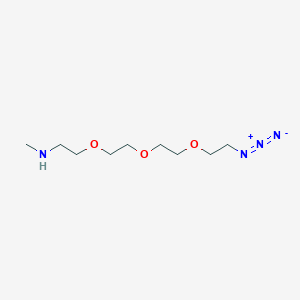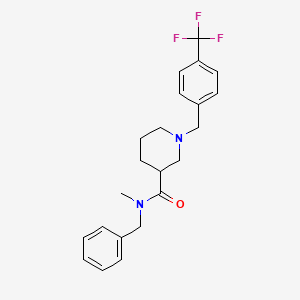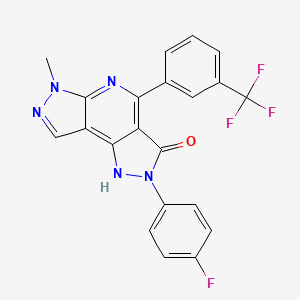
Methylamino-PEG3-azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylamino-PEG3-azide is a PEG derivative containing an azide group with a methylamine group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc.
科学的研究の応用
Methylamino-PEG3-azide has been explored for its potential in drug delivery systems. Semple et al. (2016) describe the synthesis and quantification of functionalized PEG azides, including this compound, highlighting their applications in conjugation chemistry and targeted drug delivery. This research emphasizes the importance of PEG derivatives in developing polymeric systems for nanoparticle formation, which are critical for effective drug delivery (Semple et al., 2016).
In the field of bioconjugation chemistry, this compound has been instrumental in the development of novel diagnostic tools. Guillou et al. (2021) investigated the metabolism and pharmacokinetics of a 89Zr-radiolabeled antibody using a polyethylene glycol (PEG3) linker, which is relevant to this compound. This study provides insights into how the incorporation of such linkers affects the pharmacokinetic performance of new compounds (Guillou et al., 2021).
In the area of material science and nanotechnology, this compound is being explored for its role in functionalizing magnetic nanoparticles. Tudisco et al. (2013) described the functionalization of Fe3O4 magnetic nanoparticles with a tetraphosphonate cavitand receptor and polyethylene glycol via click-chemistry, a process relevant to this compound. Such functionalized nanoparticles have potential applications in biomedical fields, including drug delivery and imaging (Tudisco et al., 2013).
This compound has applications in enhancing the mechanical properties of electrolytes for use in solid-state dye-sensitized solar cells. Koh et al. (2010) synthesized poly(ethylene glycol) containing terminal azide groups (PEG-N3) and crosslinked them under UV irradiation to improve the electrolytes' mechanical properties. This research showcases the utility of this compound derivatives in renewable energy technologies (Koh et al., 2010).
作用機序
Target of Action
Methylamino-PEG3-azide is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
This compound contains an azide group and a methylamine group . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde), etc .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking a target protein to an E3 ubiquitin ligase, PROTACs can selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetic properties of this compound are largely determined by its role as a linker in PROTACs. The hydrophilic PEG spacer in this compound increases solubility in aqueous media , which can enhance the bioavailability of the PROTAC.
Result of Action
The result of this compound’s action is the degradation of the target protein . By linking the target protein to an E3 ubiquitin ligase, the target protein is marked for degradation by the proteasome. This can lead to a decrease in the function of the target protein, which can have various effects depending on the role of the target protein in the cell.
Action Environment
The action of this compound, as part of a PROTAC, can be influenced by various environmental factors. For instance, the efficiency of protein degradation can be affected by the presence and activity of the E3 ubiquitin ligase and the proteasome. Additionally, factors that affect the stability of the triazole linkage formed in the Click Chemistry reaction could also influence the action of this compound .
生化学分析
Biochemical Properties
Methylamino-PEG3-azide interacts with various biomolecules through its azide group and methylamine group . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde), etc .
Molecular Mechanism
This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
特性
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-methylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N4O3/c1-11-2-4-14-6-8-16-9-7-15-5-3-12-13-10/h11H,2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBLXGCJBLFAOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dihydroisoindol-2-yl-[5-[(4-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methanone](/img/structure/B608903.png)
![4-(8-(tert-Butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B608905.png)
![N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B608906.png)







